An In-depth Technical Guide to 5-Chloro-1-methyl-2(1H)-pyridinone: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 5-Chloro-1-methyl-2(1H)-pyridinone: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of 5-Chloro-1-methyl-2(1H)-pyridinone, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific literature on this exact molecule is not extensively available, this document leverages established chemical principles and data from closely related analogues to present a robust guide for researchers, scientists, and professionals in drug development. We will delve into a proposed synthetic route, predicted analytical characterization, and a discussion of its potential as a valuable scaffold in the synthesis of novel therapeutic agents.
Introduction: The Pyridinone Scaffold in Drug Discovery
Pyridinone-containing compounds are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][2] These six-membered nitrogen-containing heterocycles exhibit diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[3] The unique physicochemical properties of the pyridinone ring, such as its capacity to act as both a hydrogen bond donor and acceptor, make it a versatile component in the design of bioactive molecules.[2] The introduction of a chloro-substituent can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its metabolic stability and cell permeability.[4] The N-methylation of the pyridinone ring further refines its electronic and steric profile, which can lead to improved target affinity and selectivity.
This guide focuses on the specific attributes of 5-Chloro-1-methyl-2(1H)-pyridinone, providing a foundational understanding for its synthesis and potential utility.
Proposed Synthesis of 5-Chloro-1-methyl-2(1H)-pyridinone
A plausible and efficient synthesis of 5-Chloro-1-methyl-2(1H)-pyridinone can be envisioned starting from the commercially available 5-Chloro-2(1H)-pyridinone. The key transformation is the selective N-methylation of the pyridinone ring.
Synthetic Workflow
Caption: Proposed synthetic workflow for 5-Chloro-1-methyl-2(1H)-pyridinone.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize 5-Chloro-1-methyl-2(1H)-pyridinone via N-methylation of 5-Chloro-2(1H)-pyridinone.
Materials:
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5-Chloro-2(1H)-pyridinone
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Sodium hydride (NaH) or Potassium carbonate (K2CO3)
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Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
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Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)
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Diethyl ether
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Silica gel for column chromatography
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Hexanes and Ethyl acetate
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-Chloro-2(1H)-pyridinone (1.0 eq).
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Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.
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Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add a suitable base (e.g., NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes to an hour, or until the evolution of hydrogen gas ceases (if using NaH), to form the corresponding sodium salt.
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Methylation: Add the methylating agent (e.g., methyl iodide, 1.2 eq) dropwise to the reaction mixture at 0 °C.
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Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
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Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
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Washing: Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 5-Chloro-1-methyl-2(1H)-pyridinone.
Causality behind Experimental Choices:
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Inert Atmosphere: Prevents the reaction of the strong base (NaH) with atmospheric moisture and oxygen.
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Aprotic Polar Solvent: DMF or THF are chosen for their ability to dissolve the reactants and intermediates without participating in the reaction.
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Strong Base: A base like NaH is used to quantitatively deprotonate the pyridinone nitrogen, which has a pKa in the range of 11-12, to form a highly nucleophilic anion. A weaker base like K2CO3 can also be used, often requiring higher temperatures.
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Methylating Agent: Methyl iodide is a classic and effective methylating agent. Dimethyl sulfate is a cheaper but more toxic alternative.
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Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity.
Physicochemical and Spectroscopic Characterization (Predicted)
The following table summarizes the predicted physicochemical properties of 5-Chloro-1-methyl-2(1H)-pyridinone based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C6H6ClNO |
| Molecular Weight | 143.57 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of 50-100 °C |
| Boiling Point | > 200 °C |
| Solubility | Soluble in methanol, ethanol, chloroform, and other polar organic solvents. Sparingly soluble in water. |
| CAS Number | Not definitively assigned in public databases. |
Predicted Spectroscopic Data
1H NMR (400 MHz, CDCl3):
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δ ~7.3-7.5 ppm (d, 1H): Proton at C4, doublet due to coupling with C3-H.
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δ ~7.1-7.3 ppm (d, 1H): Proton at C6, doublet due to coupling with C4-H (meta coupling, may appear as a narrow triplet or a singlet).
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δ ~6.2-6.4 ppm (dd, 1H): Proton at C3, doublet of doublets due to coupling with C4-H and C6-H.
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δ ~3.5-3.7 ppm (s, 3H): Methyl protons on the nitrogen.
13C NMR (100 MHz, CDCl3):
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δ ~160-165 ppm: Carbonyl carbon (C2).
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δ ~140-145 ppm: C6.
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δ ~135-140 ppm: C4.
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δ ~120-125 ppm: C5 (bearing the chloro group).
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δ ~105-110 ppm: C3.
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δ ~35-40 ppm: Methyl carbon.
Infrared (IR) Spectroscopy (ATR):
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~3100-3000 cm-1: C-H stretching of the aromatic ring.
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~2950-2850 cm-1: C-H stretching of the methyl group.
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~1650-1680 cm-1: Strong C=O stretching of the pyridinone carbonyl group.
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~1580-1620 cm-1: C=C stretching of the pyridinone ring.
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~800-850 cm-1: C-Cl stretching.
Mass Spectrometry (EI):
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M+ at m/z 143 and M+2 at m/z 145 (approx. 3:1 ratio): Molecular ion peak, showing the characteristic isotopic pattern for a chlorine-containing compound.
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Major fragments: Loss of CO (m/z 115/117), loss of CH3 (m/z 128/130), and other fragments corresponding to the pyridyl ring.
Potential Applications in Drug Development and Research
The 5-Chloro-1-methyl-2(1H)-pyridinone scaffold holds significant promise as a building block for the synthesis of novel therapeutic agents.
As a Bioisostere
The pyridinone moiety can serve as a bioisostere for amides, phenyls, and other heterocyclic rings, a strategy frequently employed in medicinal chemistry to improve the drug-like properties of a lead compound.[2] The specific substitution pattern of 5-Chloro-1-methyl-2(1H)-pyridinone offers a unique combination of lipophilicity, hydrogen bonding capability, and metabolic stability that can be exploited in the design of new drugs.
In Kinase Inhibition
Pyridinone scaffolds have been successfully utilized as kinase hinge binding motifs in the development of kinase inhibitors for oncology and other therapeutic areas.[2][5] The nitrogen and oxygen atoms of the pyridinone ring can form critical hydrogen bonds with the kinase hinge region, while the chloro and methyl groups can be directed towards specific pockets in the active site to enhance potency and selectivity.
In the Development of CNS-Active Compounds
The ability of small, relatively polar molecules to cross the blood-brain barrier is a critical aspect of developing drugs for central nervous system (CNS) disorders. The physicochemical properties of 5-Chloro-1-methyl-2(1H)-pyridinone suggest its potential as a scaffold for the development of CNS-active agents. The fluorinated analogue, 5-Fluoro-1-methylpyridin-2(1H)-one, is noted for its use in designing CNS-active compounds.[6]
Safety and Handling
Based on data for the closely related 5-Chloro-2(1H)-pyridinone, this compound should be handled with care.[3] It is expected to be an irritant to the skin and eyes and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
5-Chloro-1-methyl-2(1H)-pyridinone represents a promising, albeit understudied, chemical entity with significant potential in the field of drug discovery. This guide has provided a comprehensive, albeit predictive, framework for its synthesis and characterization, drawing upon established chemical knowledge of related pyridinone structures. The proposed synthetic route is robust and relies on well-understood organic reactions. The predicted spectroscopic data provides a benchmark for the experimental characterization of this molecule. The discussion of its potential applications highlights the value of this scaffold in the rational design of novel therapeutics. It is our hope that this technical guide will serve as a valuable resource for researchers and stimulate further investigation into the chemistry and biological activity of this intriguing molecule.
References
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5-Chloro-2(1H)-pyridinone. MedChemExpress.
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5-Chloro-2-pyridone | C5H4ClNO | CID 77889. PubChem.
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Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Expert Opinion on Drug Discovery.
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Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
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Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters.
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules.
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5-Fluoro-1-methylpyridin-2(1H)-one. MySkinRecipes.
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Recent Advances of Pyridinone in Medicinal Chemistry. National Center for Biotechnology Information.
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